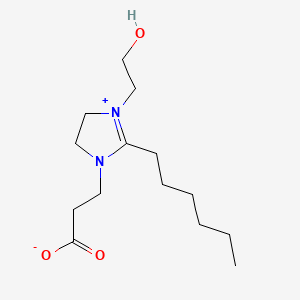
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is a complex organic compound with a unique structure that combines various functional groups This compound is part of the imidazolium family, which is known for its diverse applications in chemistry and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2-bromohexane to introduce the hexyl group. This is followed by the reaction with ethyl bromoacetate to introduce the carboxyethyl group. The final step involves the reaction with ethylene oxide to introduce the hydroxyethyl group. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazolium salts.
科学的研究の応用
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with drugs.
Industry: Utilized in the production of ionic liquids and as a stabilizer in emulsions.
作用機序
The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interaction with various molecular targets. The imidazolium ring can interact with nucleic acids and proteins, affecting their structure and function. The carboxyethyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of microbial growth or the stabilization of drug molecules in delivery systems.
類似化合物との比較
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Vanillin acetate: An ester of vanillin used in flavorings and fragrances.
Methylammonium lead halide:
Uniqueness
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is unique due to its combination of functional groups, which provides it with diverse chemical reactivity and potential applications. Unlike diethyl malonate and vanillin acetate, which have more specific uses, this compound’s versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
68991-92-4 |
|---|---|
分子式 |
C14H26N2O3 |
分子量 |
270.37 g/mol |
IUPAC名 |
3-[2-hexyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O3/c1-2-3-4-5-6-13-15(8-7-14(18)19)9-10-16(13)11-12-17/h17H,2-12H2,1H3 |
InChIキー |
QQMSEIJLXRNKTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


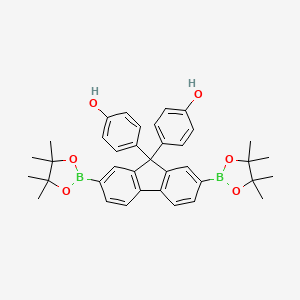

![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
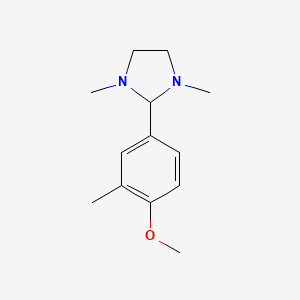
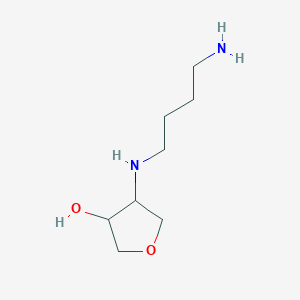
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
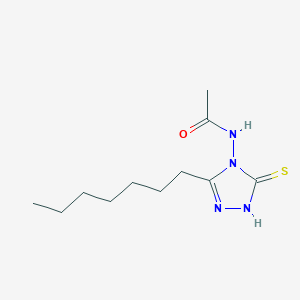
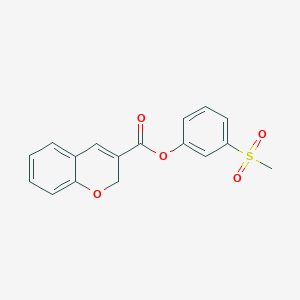
![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)
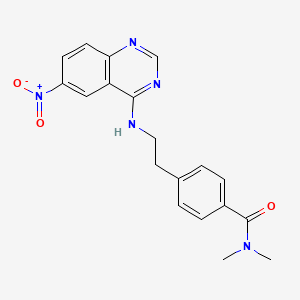
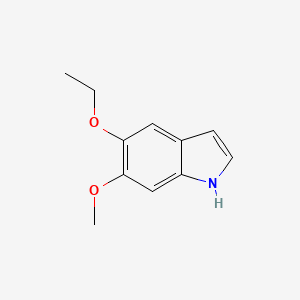
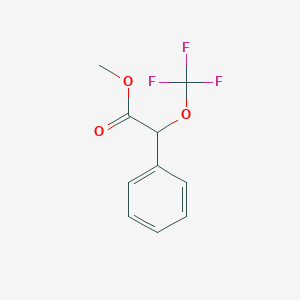
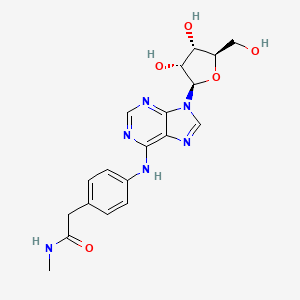
![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
